![molecular formula C12H25NO3 B14698194 [2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate CAS No. 25384-47-8](/img/structure/B14698194.png)
[2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate is a carbamate ester, a class of compounds known for their diverse applications in various fields such as agriculture, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxymethyl group and a dimethylpentyl chain, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate typically involves the reaction of 2-(hydroxymethyl)-2,3-dimethylpentanol with isopropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate ester bond. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure optimal yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high efficiency and consistency. The final product is then purified using techniques such as distillation or crystallization to remove any impurities and ensure the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
[2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbamate ester can be reduced to form the corresponding amine and alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines are used in the presence of a base to facilitate the substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various substituted carbamate esters.
Aplicaciones Científicas De Investigación
[2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and in drug formulation.
Industry: Utilized in the production of agrochemicals and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of [2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
Carbaryl: Another carbamate ester used as an insecticide.
Rivastigmine: A carbamate ester used in the treatment of Alzheimer’s disease.
Aldicarb: A carbamate ester used as a pesticide.
Uniqueness
[2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate is unique due to its specific structural features, such as the hydroxymethyl and dimethylpentyl groups, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various applications, particularly in the synthesis of specialized molecules and in biochemical research.
Propiedades
Número CAS |
25384-47-8 |
|---|---|
Fórmula molecular |
C12H25NO3 |
Peso molecular |
231.33 g/mol |
Nombre IUPAC |
[2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate |
InChI |
InChI=1S/C12H25NO3/c1-6-10(4)12(5,7-14)8-16-11(15)13-9(2)3/h9-10,14H,6-8H2,1-5H3,(H,13,15) |
Clave InChI |
VBLCEXPSCQTKLT-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C)(CO)COC(=O)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Dimethyl-5-[(e)-(2-nitrophenyl)diazenyl]pyrimidin-2-amine](/img/structure/B14698112.png)
![[(E)-5-anthracen-9-yl-4-nitropent-4-enyl] acetate](/img/structure/B14698117.png)
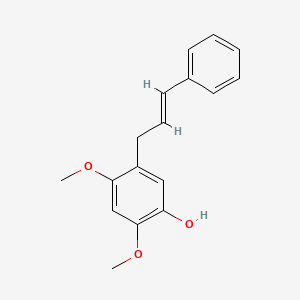
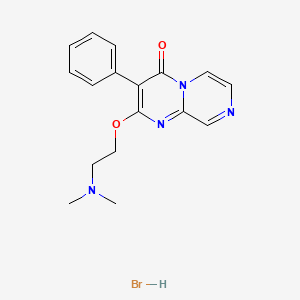

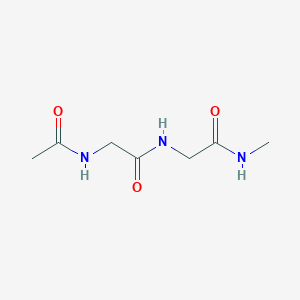
![Spiro[5.5]undecane-3,3-dicarboxylic acid](/img/structure/B14698135.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14698140.png)
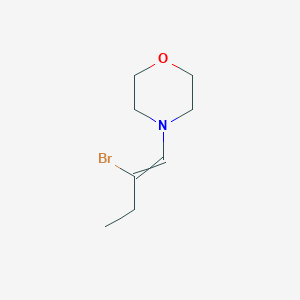
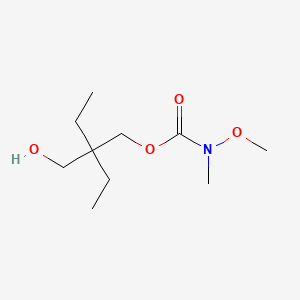
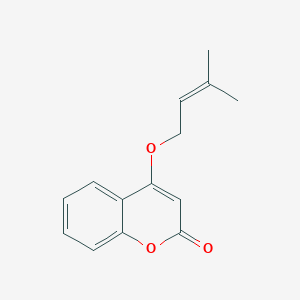
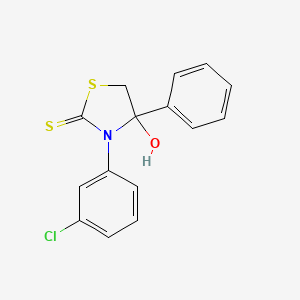
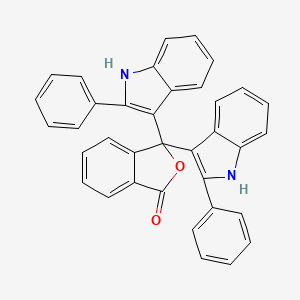
![4-Methylbicyclo[2.2.2]oct-2-ene-1-carbonyl chloride](/img/structure/B14698177.png)
